2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . This compound is characterized by the presence of an amino group, a hydroxy group attached to a piperidine ring, and a propanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride involves several steps. One common method includes the reaction of 4-hydroxy-1-piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1-propanone under controlled conditions to yield the desired product. The reaction conditions typically involve the use of solvents such as methanol and acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as monoamine receptors. It is known to inhibit the activity of these receptors, which play a crucial role in various physiological processes, including neurotransmission and regulation of mood . The compound’s effects are mediated through the modulation of signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride: This compound has a similar structure but differs in the length of the carbon chain attached to the piperidine ring.
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-butanone hydrochloride: This compound has an additional methyl group, which may affect its chemical properties and biological activity.
Properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCKNOEJUXTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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